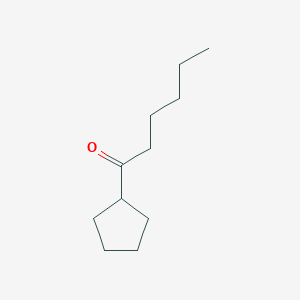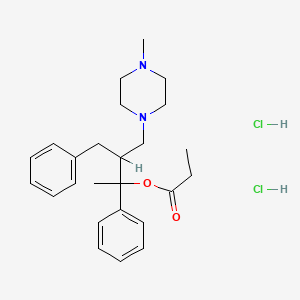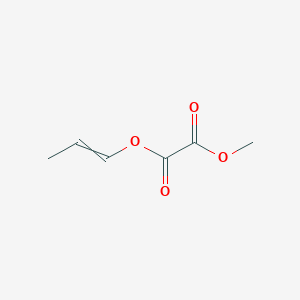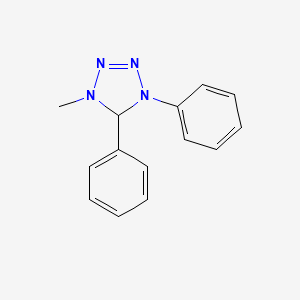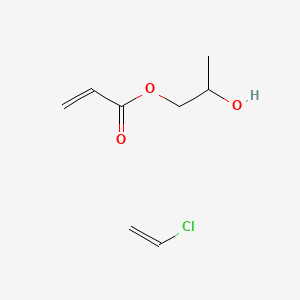
Chloroethene;2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a polymer formed from the monomers chloroethene and 2-hydroxypropyl prop-2-enoate. This compound is significant in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroethene;2-hydroxypropyl prop-2-enoate is synthesized through addition polymerization, a process where monomers containing at least one C=C double bond form long chains of polymers . The reaction typically involves breaking the π-bond in each C=C bond, allowing the monomers to link together and form new C-C single bonds . The polymerization process can be represented by the general formula of the addition polymerization of ethene and chloroethene .
Industrial Production Methods
In industrial settings, the production of this polymer involves the use of catalysts and specific reaction conditions to ensure efficient polymerization. The process is carried out in reactors where temperature, pressure, and the concentration of monomers are carefully controlled to achieve the desired polymer properties .
Chemical Reactions Analysis
Types of Reactions
Chloroethene;2-hydroxypropyl prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The polymerization process itself is an addition reaction where monomers link to form polymers.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Elimination Reactions: In certain conditions, elimination reactions can occur, leading to the formation of double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium ethoxide for elimination reactions and catalysts for polymerization . The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products
The major products formed from these reactions include various polymers with different properties depending on the reaction conditions and the monomers used .
Scientific Research Applications
Chloroethene;2-hydroxypropyl prop-2-enoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of chloroethene;2-hydroxypropyl prop-2-enoate involves the formation of polymers through addition polymerization. The monomers link together by breaking the π-bonds in their C=C double bonds and forming new C-C single bonds . This process is facilitated by catalysts and specific reaction conditions that promote efficient polymerization .
Comparison with Similar Compounds
Chloroethene;2-hydroxypropyl prop-2-enoate is unique compared to other similar compounds due to its specific monomer composition and the resulting polymer properties. Similar compounds include:
Poly(ethene): Formed from ethene monomers, it is widely used in the production of plastics.
Poly(chloroethene):
The uniqueness of this compound lies in its combination of monomers, which imparts specific properties to the resulting polymer, making it suitable for specialized applications .
Properties
CAS No. |
137497-70-2 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
chloroethene;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-2-3/h3,5,7H,1,4H2,2H3;2H,1H2 |
InChI Key |
FSHARQFIYXYZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)O.C=CCl |
Related CAS |
53710-52-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
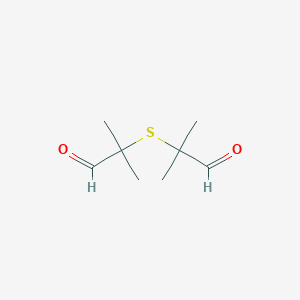
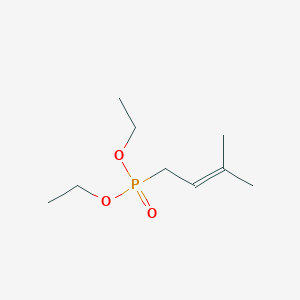
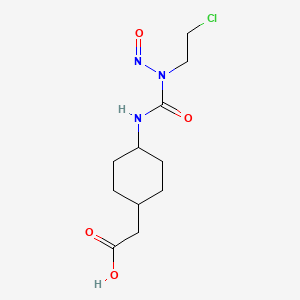
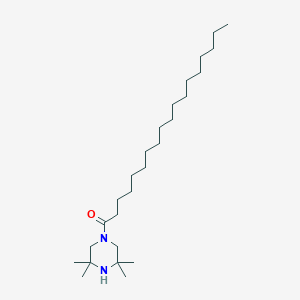

![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

